

Validating the Structure of Dibenzyl 5-aminoisophthalate: A 2D NMR Comparative Guide

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Compound of Interest

Compound Name: *Dibenzyl 5-aminoisophthalate*

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In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel synthesized compounds is a critical checkpoint. For molecules like **Dibenzyl 5-aminoisophthalate**, a versatile building block in various chemical syntheses, an array of analytical techniques can be employed for structural elucidation.^[1] This guide provides a comparative analysis of the two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy approach for validating the structure of **Dibenzyl 5-aminoisophthalate** against other common analytical methods. We present supporting experimental data and detailed protocols to assist researchers in making informed decisions for their analytical workflows.

Structural Elucidation using 2D NMR Spectroscopy

Two-dimensional NMR techniques, including Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide a powerful and non-destructive method to piece together the molecular structure by mapping the connectivity between atoms.^{[2][3]}

Predicted 2D NMR Data for Dibenzyl 5-aminoisophthalate

The following tables summarize the predicted quantitative data from a suite of 2D NMR experiments for **Dibenzyl 5-aminoisophthalate**.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts

Position	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
1, 3	-	~133.0
2	7.95 (s, 1H)	~120.0
4, 6	7.40 (d, $J=1.5$ Hz, 2H)	~118.0
5	-	~148.0
-NH ₂	4.0 (s, 2H)	-
C=O	-	~166.0
-CH ₂ -	5.30 (s, 4H)	~67.0
Benzyl-C1'	-	~136.0
Benzyl-C2',6'	7.45 (d, $J=7.5$ Hz, 4H)	~128.5
Benzyl-C3',5'	7.38 (t, $J=7.5$ Hz, 4H)	~128.3
Benzyl-C4'	7.32 (t, $J=7.5$ Hz, 2H)	~128.0

Table 2: Key 2D NMR Correlations for Structural Validation

Experiment	Correlating Protons (¹ H)	Correlating Carbons (¹³ C)	Structural Insight
COSY	7.40 (H4, H6) with each other (weak)	-	Confirms the meta-relationship of H4 and H6 on the isophthalate ring.
	7.45 (H2', H6') with 7.38 (H3', H5')	-	Establishes the connectivity within the benzyl ring protons.
	7.38 (H3', H5') with 7.32 (H4')	-	Further confirms the benzyl ring spin system.
HSQC	7.95 (H2)	~120.0 (C2)	Direct C-H bond confirmation for the isophthalate ring.
	7.40 (H4, H6)	~118.0 (C4, C6)	Direct C-H bond confirmation for the isophthalate ring.
	5.30 (-CH ₂ -)	~67.0 (-CH ₂ -)	Confirms the chemical shift of the benzylic methylene carbons.
	7.45 (H2', H6')	~128.5 (C2', C6')	Direct C-H bond confirmation for the benzyl ring.
	7.38 (H3', H5')	~128.3 (C3', C5')	Direct C-H bond confirmation for the benzyl ring.
	7.32 (H4')	~128.0 (C4')	Direct C-H bond confirmation for the benzyl ring.
HMBC	5.30 (-CH ₂ -)	~166.0 (C=O)	Crucial correlation linking the benzyl

group to the ester functionality.

5.30 (-CH ₂ -)	~136.0 (Benzyl-C1')	Confirms the attachment of the methylene group to the benzyl ring.
7.95 (H2)	~166.0 (C=O), ~133.0 (C1, C3), ~148.0 (C5)	Connects H2 to the ester groups and other carbons in the central ring.
7.40 (H4, H6)	~166.0 (C=O), ~133.0 (C1, C3), ~148.0 (C5)	Confirms the position of the ester groups relative to H4 and H6.
4.0 (-NH ₂)	~148.0 (C5), ~118.0 (C4, C6)	Confirms the position of the amino group at C5.

Experimental Protocols

Sample Preparation: Approximately 10-20 mg of **Dibenzy 5-aminoisophthalate** is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

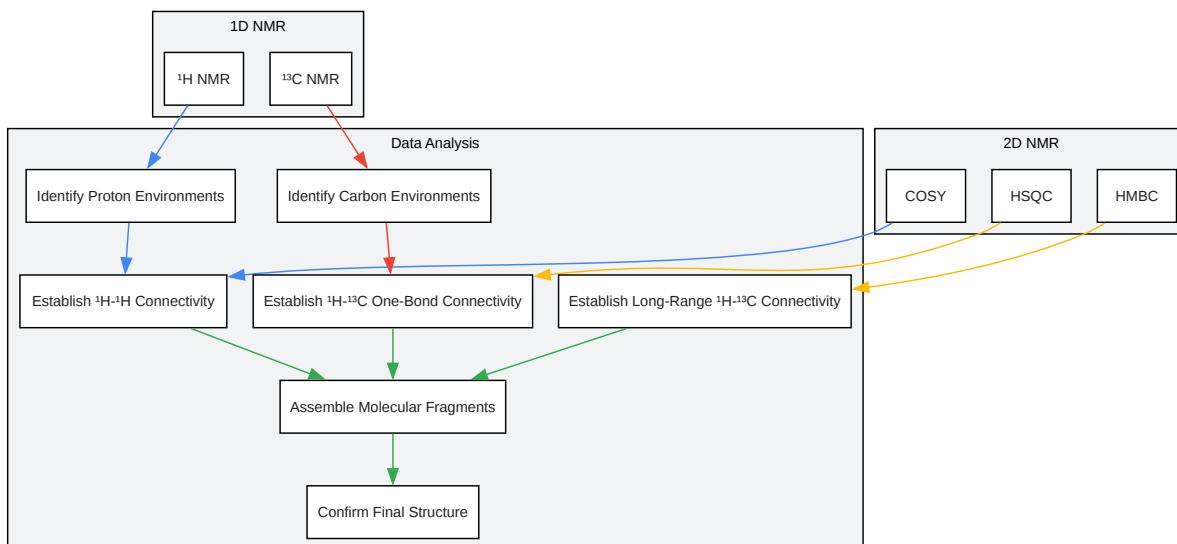
NMR Data Acquisition: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

- ¹H NMR: A standard single-pulse experiment is performed with a 90° pulse, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
- ¹³C NMR: A proton-decoupled experiment is run with a 30° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
- COSY: A gradient-enhanced COSY experiment is acquired with a spectral width of 12 ppm in both dimensions, 2048 data points in F2, and 256 increments in F1.

- HSQC: A gradient-enhanced HSQC experiment is performed with a spectral width of 12 ppm in F2 (¹H) and 160 ppm in F1 (¹³C).
- HMBC: A gradient-enhanced HMBC experiment is optimized for a long-range coupling constant of 8 Hz, with a spectral width of 12 ppm in F2 (¹H) and 220 ppm in F1 (¹³C).

Structural Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of **Dibenzyl 5-aminoisophthalate** using 2D NMR data.



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Workflow for 2D NMR Structural Validation.

Comparison with Alternative Methods

While 2D NMR is a cornerstone of structural elucidation, other techniques offer complementary or, in some cases, more definitive information.

Table 3: Comparison of Structural Elucidation Techniques

Technique	Information Provided	Advantages	Disadvantages
2D NMR Spectroscopy	Detailed atomic connectivity (through-bond correlations).	Non-destructive; provides a complete structural picture in solution; relatively fast.	Requires a significant amount of pure sample; may not distinguish between certain isomers or conformers.
X-ray Crystallography	Precise 3D arrangement of atoms in a crystal lattice. ^[4]	Provides unambiguous structural determination and stereochemistry.	Requires a suitable single crystal, which can be difficult to grow; structure in solid-state may differ from solution.
Mass Spectrometry (MS)	Molecular weight and fragmentation patterns. ^[5]	High sensitivity; provides molecular formula confirmation.	Does not provide detailed connectivity information on its own; isomers are often indistinguishable.
Infrared (IR) Spectroscopy	Presence of specific functional groups. ^[5]	Fast and simple; good for identifying key functional groups (e.g., C=O, N-H).	Provides limited information on the overall molecular skeleton.
Elemental Analysis	Percentage composition of elements.	Confirms the empirical and molecular formula.	Provides no information on the arrangement of atoms.

Conclusion

For the validation of the structure of **Dibenzyl 5-aminoisophthalate**, 2D NMR spectroscopy stands out as a highly effective and comprehensive technique. The combination of COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the isophthalate core, the amino group, and the two benzyl ester moieties. While techniques like X-ray crystallography can provide the absolute structure, the ability of NMR to characterize the molecule in a solution state, which is often more relevant to its application in biological or chemical systems, makes it an indispensable tool for researchers, scientists, and drug development professionals. The integration of 2D NMR data with information from other methods like mass spectrometry and IR spectroscopy provides the highest level of confidence in structural assignment.

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